molecular formula C14H13N5O B2634469 N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide CAS No. 1797764-81-8

N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide

Cat. No.: B2634469
CAS No.: 1797764-81-8
M. Wt: 267.292
InChI Key: CRLHMALRIHXNFR-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide is a synthetic organic compound that features both an imidazole ring and a naphthyridine ring. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide typically involves the formation of the imidazole and naphthyridine rings followed by their coupling. One common method includes the cyclization of amido-nitriles to form the imidazole ring, which is then coupled with a naphthyridine derivative under mild reaction conditions . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole-4-acetaldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the naphthyridine ring can intercalate into DNA, affecting gene expression . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and naphthyridine derivatives such as:

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-1,6-naphthyridine-2-carboxamide is unique due to its combined imidazole and naphthyridine structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-1,6-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-14(17-6-3-11-8-16-9-18-11)13-2-1-10-7-15-5-4-12(10)19-13/h1-2,4-5,7-9H,3,6H2,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLHMALRIHXNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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